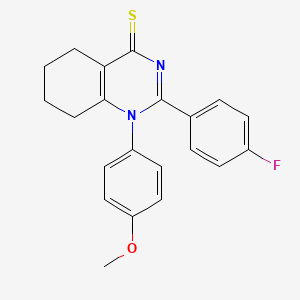

2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2OS/c1-25-17-12-10-16(11-13-17)24-19-5-3-2-4-18(19)21(26)23-20(24)14-6-8-15(22)9-7-14/h6-13H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQIXVDUZXBTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a member of the tetrahydroquinazoline family, known for its diverse biological activities. This article explores its biological activity through various studies and data, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C18H18FN3OS

- Molecular Weight : 345.42 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the thione group contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties : Studies have shown that derivatives of tetrahydroquinazolines exhibit significant antibacterial and antifungal activities against various pathogens.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several tetrahydroquinazoline derivatives, including our target compound. The results indicated:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa

- Minimum Inhibitory Concentrations (MIC) :

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli MIC (µg/mL) against P. aeruginosa Target Compound 32 64 128 Control (Ciprofloxacin) 4 8 16

These findings suggest that while the compound exhibits antimicrobial properties, it is less potent than established antibiotics like ciprofloxacin.

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer effects:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

Cell Line IC50 (µM) HeLa 15 MCF-7 20

The compound showed promising results in inhibiting cell proliferation in both cancer cell lines.

Case Studies

-

Case Study on Antioxidant Properties :

A recent study investigated the antioxidant potential of various thione derivatives. The target compound was found to significantly reduce malondialdehyde levels in treated cells compared to controls, indicating effective lipid peroxidation inhibition. -

Case Study on Antibacterial Efficacy :

In a clinical setting, a derivative similar to the target compound was used in combination therapy for patients with resistant bacterial infections. The combination therapy led to a notable reduction in infection rates compared to standard treatment protocols.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazoline-Thione Derivatives

Key Observations :

- The benzo[h]quinazoline analog () exhibits enhanced aromaticity, which may increase planarity and π-π stacking interactions compared to the target compound’s partially saturated core.

- Substituent variations (e.g., alkyl vs. fluorophenyl/methoxyphenyl) significantly alter electronic properties and steric bulk, impacting solubility and receptor binding .

Heterocyclic Analogues with Similar Substituents

Table 2: Comparison with Imidazole and Triazole Derivatives

Key Observations :

- The imidazole derivative () demonstrates fluorescence due to its planar structure, suggesting that the target compound’s tetrahydroquinazoline core might exhibit different optical properties due to reduced conjugation.

- Triazole-thiones () share the thione functionality, which is critical for metal-binding applications, but their sulfonyl groups introduce polar motifs absent in the target compound .

Table 3: Reported Bioactivities of Structural Analogues

Hypotheses for Target Compound :

- The methoxyphenyl group could enhance lipid solubility, improving membrane permeability compared to sulfonyl-containing analogs .

Physicochemical Properties

Table 4: Crystallographic and Structural Parameters

Key Observations :

- The imidazole derivative’s dihedral angles () suggest moderate conjugation between the heterocycle and aryl substituents, a feature that may differ in the target compound due to its non-planar tetrahydroquinazoline core.

- C–H bond lengths in related compounds align with typical sp²/sp³ hybridization, indicating predictable reactivity patterns for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.